Cholesteryl nonanoate

Catalog No.
S610375
CAS No.
1182-66-7
M.F
C36H62O2
M. Wt
526.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl nonanoate

CAS Number

1182-66-7

Product Name

Cholesteryl nonanoate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonanoate

Molecular Formula

C36H62O2

Molecular Weight

526.9 g/mol

InChI

InChI=1S/C36H62O2/c1-7-8-9-10-11-12-16-34(37)38-29-21-23-35(5)28(25-29)17-18-30-32-20-19-31(27(4)15-13-14-26(2)3)36(32,6)24-22-33(30)35/h17,26-27,29-33H,7-16,18-25H2,1-6H3

InChI Key

WCLNGBQPTVENHV-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl nonanoate, cholesteryl pelargonate

Canonical SMILES

CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Liquid Crystal Properties

Cholesteryl nonanoate exhibits liquid crystal behavior. Liquid crystals are a state of matter that combines properties of both liquids and solids. They can flow like liquids but can also exhibit some of the structural order of crystals. This property makes cholesteryl nonanoate useful in the development of liquid crystal displays [].

Researchers have studied the use of cholesteryl nonanoate in mixtures to create liquid crystals with specific properties, such as sensitivity to shear stress or a desired temperature range for color changes [, ].

Other Research Applications

Cholesteryl nonanoate is also used in other scientific research applications, such as:

  • Studying the behavior of biological membranes: Because cholesteryl nonanoate is similar to the molecules found in cell membranes, researchers can use it to study the structure and function of these membranes [].
  • Developing drug delivery systems: Cholesteryl nonanoate has been investigated as a potential component of drug delivery systems, as it can be used to encapsulate and transport drugs [].

Cholesteryl nonanoate, also referred to as cholesteryl pelargonate or 3β-cholest-5-en-3-ol nonanoate, is a chemical compound that belongs to the family of esters formed from cholesterol and nonanoic acid. It is characterized by its ability to form cholesteric liquid crystals, which possess unique optical properties due to their helical structure. These liquid crystals exhibit distinct behaviors such as selective reflection of light, making them valuable in various applications including displays and cosmetics .

Cholesteryl nonanoate forms cholesteric liquid crystals with a helical structure. This structure reflects light selectively, creating iridescent or pearlescent effects [].

There is limited data available on the safety hazards of cholesteryl nonanoate. However, as an ester, it is likely to have low to moderate toxicity [].

  • Oxidation: This reaction can produce oxidized derivatives of cholesteryl nonanoate. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert cholesteryl nonanoate into its corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: Substitution reactions at the ester group can yield different ester derivatives, typically involving acid chlorides and alcohols as reactants .

Major Products Formed

  • Oxidation: Oxidized cholesteryl nonanoate derivatives.
  • Reduction: Cholesteryl alcohol.
  • Substitution: Various ester derivatives depending on the substituent used.

Cholesteryl nonanoate exhibits biological activity primarily through its role in forming cholesteric liquid crystals. These structures are significant in biological membranes and have implications in drug delivery systems due to their ability to encapsulate and release therapeutic agents. Additionally, the compound's insolubility in water influences its pharmacokinetics, making it suitable for specific cosmetic formulations where stability and controlled release are desired .

The synthesis of cholesteryl nonanoate typically involves the esterification of cholesterol with nonanoic acid. This reaction is usually catalyzed by sulfuric acid and carried out under reflux conditions. The resulting product can be purified through recrystallization. In industrial settings, continuous esterification processes are employed, often utilizing advanced purification techniques such as column chromatography to achieve high purity levels .

Alternative Synthesis Route

Another method involves the use of nonanoyl chloride with cholesterol in the presence of pyridine, which acts as a catalyst. This approach allows for controlled reaction conditions and can enhance yield efficiency .

Cholesteryl nonanoate is utilized in various fields:

  • Cosmetics: It is incorporated into hair colors, lip products, and lotions for its aesthetic properties and stability.
  • Liquid Crystal Displays: The compound serves as a component in liquid crystal materials, contributing to the functionality of displays.
  • Thermochromic

Research indicates that cholesteryl nonanoate interacts with various environmental factors, particularly temperature, which significantly influences its ability to form cholesteric liquid crystals. These interactions are critical for applications requiring precise control over optical properties and stability in formulations .

Cholesteryl nonanoate shares similarities with several other compounds but possesses unique characteristics that differentiate it:

Cholesteryl nonanoate's specific ester group contributes to its distinct liquid crystalline properties, making it particularly useful in applications requiring precise control of liquid crystal behavior .

XLogP3

12.7

Hydrogen Bond Acceptor Count

2

Exact Mass

526.47498122 g/mol

Monoisotopic Mass

526.47498122 g/mol

Heavy Atom Count

38

UNII

4313O7P4XW

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1182-66-7

Wikipedia

Cholesteryl_nonanoate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-nonanoate: ACTIVE

Dates

Modify: 2023-08-15

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